(3-Chloro-4-methoxybenzyl)hydrazine
Description
Contextual Significance of Hydrazine (B178648) Derivatives in Advanced Organic Synthesis Research
Hydrazine derivatives are organic compounds containing a nitrogen-nitrogen single bond, derived from the inorganic parent compound hydrazine (N₂H₄). Their utility in synthesis is vast, owing to the nucleophilic nature of the nitrogen atoms and the ability of the N-N bond to participate in various chemical transformations.
Historical Perspectives on Hydrazines as Versatile Chemical Precursors
The field of hydrazine chemistry was significantly advanced by the work of Hermann Emil Fischer, who discovered phenylhydrazine (B124118) in 1875. His breakthrough involved the reduction of a phenyl diazonium salt with sulfite (B76179) salts, a method that laid the groundwork for the synthesis of a wide array of arylhydrazines. This discovery was pivotal, as it provided chemists with a powerful tool for the characterization of sugars through the formation of crystalline hydrazones and osazones. Historically, hydrazines have been recognized for their role as reducing agents and as precursors for a multitude of compounds, including those used as pharmaceuticals and agrochemicals. sigmaaldrich.com
Strategic Importance of Substituted Benzyl (B1604629) Moieties in Chemical Scaffolds
The benzyl group, a benzene (B151609) ring attached to a CH₂ group, and its substituted variants are ubiquitous in organic chemistry. chemicalbook.com The presence of substituents on the aromatic ring, such as the chloro and methoxy (B1213986) groups in the title compound, critically influences the molecule's electronic properties, lipophilicity, and steric profile. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic environment on the phenyl ring. This modulation of properties is a key strategy in medicinal chemistry for fine-tuning the interaction of a molecule with biological targets and for optimizing its pharmacological profile.
Rationale for Focused Academic Investigation of (3-Chloro-4-methoxybenzyl)hydrazine
The specific structure of this compound suggests it is a valuable, though under-explored, asset in synthetic chemistry. The rationale for its investigation stems from its predicted reactivity and its potential as a scaffold for generating molecular diversity.
Unique Reactivity Profile in Synthetic Transformations
Based on established chemical principles, this compound is expected to exhibit a rich and useful reactivity profile. The hydrazine moiety is inherently nucleophilic and can readily react with electrophilic species. A primary application is its condensation with aldehydes and ketones to form stable hydrazones.
The synthesis of the related compound, (3-Chloro-4-methoxyphenyl)hydrazine (B1353111) hydrochloride, is typically achieved through the reduction of a diazonium salt formed from 3-chloro-4-methoxyaniline. This classical approach underscores the compound's direct lineage from foundational organic reactions. The hydrazine functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in biologically active compounds. For instance, reactions with β-dicarbonyl compounds can yield pyrazoles, while reactions with other appropriate precursors can lead to triazoles or pyridazines. jmchemsci.comekb.egresearchgate.net
Potential as a Key Building Block for Diverse Molecular Architectures
The structure of this compound makes it an ideal starting point for creating libraries of novel compounds. Its ability to serve as a nucleophile in reactions to form heterocycles like pyrazoles and triazoles is a significant advantage. ekb.egnih.gov The specific 3-chloro-4-methoxy substitution pattern provides a distinct electronic and steric signature that can be exploited to develop new chemical entities with unique properties. The chloro group offers a potential site for further functionalization through cross-coupling reactions, while the methoxy group influences solubility and hydrogen-bonding capabilities. This makes the compound a promising building block for applications in medicinal chemistry and materials science.
Overview of Current Research Trajectories Involving Structurally Related Hydrazines
While direct research on this compound is sparse, current academic and industrial efforts are heavily focused on structurally related hydrazine derivatives. Research trends indicate a strong interest in using substituted hydrazines for the synthesis of complex heterocyclic systems with potential therapeutic applications. For example, various substituted phenylhydrazines are employed in the synthesis of novel pyrazole (B372694) derivatives, which are then screened for anticancer activity. ekb.eg Similarly, benzylhydrazines serve as precursors for a range of heterocyclic compounds. nih.gov The overarching goal of this research is to leverage the synthetic versatility of the hydrazine core to build diverse molecular libraries for drug discovery and the development of novel functional materials.
Data Tables
Table 1: Physicochemical Properties of (3-Chloro-4-methoxyphenyl)hydrazine
| Property | Value | Source(s) |
| IUPAC Name | (3-chloro-4-methoxyphenyl)hydrazine | echemi.com |
| CAS Number | 24630-85-1 | uni.lu |
| Molecular Formula | C₇H₉ClN₂O | echemi.comuni.lu |
| Molecular Weight | 172.61 g/mol | echemi.comuni.lu |
| Monoisotopic Mass | 172.04034 Da | uni.lu |
| Topological Polar Surface Area | 47.3 Ų | uni.lu |
| Hydrogen Bond Donor Count | 2 | uni.lu |
| Hydrogen Bond Acceptor Count | 3 | uni.lu |
| Physical Form | Solid/Powder | sigmaaldrich.com |
Table 2: Research Applications of Structurally Related Hydrazine Derivatives
| Compound Class | Research Application | Example Reference |
| Substituted Phenylhydrazines | Synthesis of pyrazole derivatives for anti-cancer screening | ekb.eg |
| Benzylhydrazines | Precursors for new heterocyclic systems (e.g., triazoles, naphthyridines) | nih.gov |
| Hydrazide-Hydrazones | Synthesis of coumarin, pyridine, and thiazole (B1198619) derivatives with antitumor activity | (General Reference) |
| Arylhydrazine Hydrochlorides | One-pot synthesis of carbazoles from cyclohexanones | ekb.eg (General Reference) |
| Levofloxacin Hydrazine Derivatives | Synthesis of triazole and oxadiazole rings for antimicrobial and antioxidant studies | jmchemsci.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
YPHRVLGXQAQVQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 4 Methoxybenzyl Hydrazine
Established Synthetic Routes and Mechanistic Considerations
The primary pathways for the synthesis of (3-Chloro-4-methoxybenzyl)hydrazine involve the formation of the critical nitrogen-carbon bond to the benzylic position. This can be achieved either by building the hydrazine (B178648) moiety onto a carbonyl group via reductive amination or by directly attaching a hydrazine group to the benzyl (B1604629) carbon through nucleophilic substitution.
Reductive Amination Strategies for Hydrazine Formation
Reductive amination is a versatile and widely used method for forming C-N bonds. researchgate.net The process typically involves a two-step sequence in a one-pot or sequential procedure: the condensation of a carbonyl compound with a nitrogen nucleophile to form an imine or a related C=N species, followed by the reduction of this intermediate to the desired amine or hydrazine. nih.gov
The synthesis of this compound via this route commences with the reaction between (3-Chloro-4-methoxybenzaldehyde) and hydrazine hydrate (B1144303). The initial step is the nucleophilic addition of hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding hydrazone, (E/Z)-(3-Chloro-4-methoxybenzylidene)hydrazine. researchgate.netresearchgate.net This condensation reaction is typically catalyzed by a small amount of acid and proceeds readily.
The formed hydrazone is an intermediate that must be reduced to yield the final benzylhydrazine (B1204620) product. A variety of reducing agents can be employed for this transformation. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the reduction of the protonated imine/hydrazone intermediate over the starting aldehyde. nih.gov This selectivity allows the entire reaction to be performed in a single pot.
The general mechanism involves:
Condensation: Reaction of (3-Chloro-4-methoxybenzaldehyde) with hydrazine to form the (3-Chloro-4-methoxybenzylidene)hydrazine intermediate.
Reduction: The hydrazone is then reduced by a hydride-donating agent to the final this compound product.
Table 1: Representative Conditions for Reductive Amination
| Reducing Agent | Solvent | Catalyst (for condensation) | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | Methanol (B129727) | Acetic Acid (cat.) | 25 | 75-90 |
| NaBH(OAc)₃ | Dichloroethane | None | 25 | 80-95 |
| H₂/Pd-C | Ethanol (B145695) | Acetic Acid (cat.) | 25-50 | 70-90 |
Note: This data is illustrative, based on general procedures for reductive amination of substituted benzaldehydes with hydrazines, as specific literature data for this exact transformation is limited.
Catalytic hydrogenation represents a classic and clean method for the reduction step in a reductive amination sequence. After the formation of the (3-Chloro-4-methoxybenzylidene)hydrazine intermediate, it can be isolated or, more commonly, hydrogenated in situ. This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is typically carried out in a protic solvent such as ethanol or methanol. The process involves the addition of hydrogen across the C=N double bond of the hydrazone. While effective, catalytic hydrogenation can sometimes be too aggressive, potentially causing dehalogenation of the chloro-substituted aromatic ring, which is a key consideration for this specific substrate. Therefore, careful selection of the catalyst and optimization of reaction conditions (pressure, temperature) are crucial to ensure the selective reduction of the hydrazone without affecting other functional groups. Recently, enzymatic approaches using imine reductases (IREDs) have also been developed for the reductive hydrazination of aldehydes, offering a green and highly selective alternative. nih.govnih.gov
Nucleophilic Substitution Approaches to Benzylhydrazine Synthesis
An alternative and more direct route to benzylhydrazines involves the nucleophilic substitution (S_N2) reaction. In this approach, the hydrazine nucleophile directly displaces a leaving group attached to the benzylic carbon of the starting material.
The starting material for this synthesis is a (3-Chloro-4-methoxybenzyl)halide, such as (3-Chloro-4-methoxybenzyl) chloride or bromide. Hydrazine hydrate, being a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the halide ion to form the desired this compound. chemicalbook.com
A significant challenge in this method is the potential for over-alkylation. Since the product, this compound, is also a nucleophile, it can react with another molecule of the benzyl halide to form a disubstituted hydrazine byproduct. To minimize this side reaction, a large excess of hydrazine hydrate is typically used. The reaction is often run in a solvent like water or ethanol, and the product can be isolated after a basic workup to neutralize the hydrohalic acid formed and to deprotonate the product. chemicalbook.com
The rate and efficiency of the S_N2 reaction are highly dependent on the nature of the leaving group. For benzyl halides, the reactivity follows the order I > Br > Cl > F. This trend is governed by two main factors: bond strength and the stability of the leaving group as an anion. The C-I bond is the weakest and iodide (I⁻) is the best leaving group because it is the weakest base among the halides. Consequently, (3-Chloro-4-methoxybenzyl) iodide would be the most reactive substrate, followed by the bromide and then the chloride.
Reaction conditions are generally mild. The synthesis of benzylhydrazine from benzyl chloride, for example, can be carried out by adding the halide to a solution of hydrazine hydrate in water at a moderately elevated temperature (e.g., 40°C). chemicalbook.com The use of a base like potassium carbonate can help to neutralize the generated HCl and drive the reaction to completion.
Table 2: Comparison of Leaving Groups for Nucleophilic Substitution
| Leaving Group | Substrate | Relative Reactivity | Typical Conditions |
|---|---|---|---|
| -Cl | (3-Chloro-4-methoxybenzyl) chloride | Good | Hydrazine hydrate (large excess), H₂O or EtOH, 40-60°C |
| -Br | (3-Chloro-4-methoxybenzyl) bromide | Better | Hydrazine hydrate (large excess), H₂O or EtOH, 25-40°C |
| -I | (3-Chloro-4-methoxybenzyl) iodide | Best | Hydrazine hydrate (large excess), H₂O or EtOH, Room Temp |
Note: This data is illustrative and based on established principles of nucleophilic substitution reactions. Specific conditions may vary.
Hydrazinolysis Reactions of Precursor Compounds
The synthesis of this compound can be effectively achieved through the hydrazinolysis of suitable precursor compounds. This method typically involves the nucleophilic substitution of a leaving group on the benzylic carbon by a hydrazine species. A primary precursor for this reaction is 3-chloro-4-methoxybenzyl chloride.
The reaction proceeds by treating 3-chloro-4-methoxybenzyl chloride with hydrazine hydrate. In this process, the highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic benzylic carbon, displacing the chloride ion and forming the desired this compound. The use of excess hydrazine hydrate can help to minimize the formation of the bis-substituted by-product, N,N'-bisthis compound. Ethanol is often employed as a solvent, and the reaction may be heated to ensure complete conversion.
An alternative, though less direct, hydrazinolysis route begins with 3-chloro-4-methoxybenzaldehyde (B1194993). The aldehyde is first condensed with hydrazine hydrate to form the corresponding hydrazone, (E)-(3-chloro-4-methoxybenzylidene)hydrazine. orgsyn.org This intermediate is typically stable and can be isolated. Subsequently, the hydrazone is reduced to the target hydrazine. This reduction can be accomplished using various reducing agents, with a common method being catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C). google.com
A summary of potential precursor compounds for hydrazinolysis is presented below.
| Precursor Compound | Reagent | Product |
| 3-Chloro-4-methoxybenzyl chloride | Hydrazine hydrate | This compound |
| 3-Chloro-4-methoxybenzaldehyde | 1. Hydrazine hydrate2. Reducing agent (e.g., H₂/Pd/C) | This compound |
Novel and Green Chemistry Approaches to this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing hydrazine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Catalyst-Mediated Synthetic Methods
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are being explored for the synthesis of benzylhydrazine derivatives.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity under mild conditions. While specific applications for the direct synthesis of this compound are not widely documented, related research showcases the potential. For instance, iron-based homogeneous complexes have been studied for the conversion of dinitrogen into hydrazine, representing a fundamental approach to hydrazine synthesis. nih.gov More applicably, transition metal complexes, such as those involving ruthenium or nickel, have been used to catalyze reactions involving hydrazine derivatives. rsc.orgorganic-chemistry.org A hypothetical homogeneous catalytic cycle for the synthesis could involve the direct amination of a C-H bond in a precursor like 4-chloro-3-methylanisole (B83772) using a copper(I) oxide/phenanthroline system with an azodicarboxylate as the nitrogen source, a method that has been developed for benzyl hydrazine derivatives. rsc.org
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, which are key tenets of green chemistry. mdpi.comyoutube.com For the synthesis of this compound, a key application of heterogeneous catalysis is the reduction of the corresponding hydrazone. The synthesis involves two steps: first, the uncatalyzed condensation of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. Second, the selective reduction of this intermediate.
This reduction is effectively carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com The use of a solid-supported catalyst simplifies the work-up procedure, as the catalyst can be removed by simple filtration and potentially reused. Other heterogeneous catalysts, such as platinum on titania (Pt/TiO₂-A), have been shown to be effective for the conversion of aldehydes to amines using hydrazine as the nitrogen source, suggesting their potential applicability in this synthesis. acs.org Nickel-based heterogeneous catalysts have also demonstrated high efficiency in synthesizing ketazines from ketones and hydrazine hydrate, which could be adapted for aldehyde precursors. mdpi.com
Table of Heterogeneous Catalysts in Related Hydrazine Synthesis
| Catalyst | Reaction Type | Precursor Type | Advantages |
|---|---|---|---|
| Pd/C | Hydrogenation | Hydrazone | High efficiency, easy separation |
| Pt/TiO₂-A | Reductive Amination | Aldehyde | Direct conversion, multifunctional sites acs.org |
Solvent-Free and Microwave-Assisted Methodologies
To minimize the environmental impact of solvents, solvent-free and microwave-assisted synthesis methods have gained significant traction.
Solvent-free synthesis, where reactions are conducted in the absence of a solvent, can dramatically reduce waste and simplify product purification. The condensation of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate can potentially be performed under solvent-free conditions, for instance by grinding the reactants together, possibly with a catalytic amount of acid. researchgate.net Another advanced solvent-free technique involves the use of high hydrostatic pressure (HHP), which has been successfully applied to the synthesis of substituted diaryl-hydrazones without the need for solvents or catalysts, affording nearly quantitative yields. nih.gov
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and improved yields compared to conventional heating methods. nih.govnih.gov The synthesis of hydrazone derivatives from the condensation of hydrazides and aldehydes is particularly well-suited to this technique. researchgate.net For the synthesis of this compound, a mixture of 3-chloro-4-methoxybenzaldehyde and hydrazine hydrate in a minimal amount of a high-boiling point solvent like ethanol or even under solvent-free conditions could be irradiated in a microwave reactor. This would likely form the hydrazone intermediate in a matter of minutes, which could then be reduced in a subsequent step. youtube.com
Flow Chemistry Applications and Continuous Synthesis Processes
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. youtube.com
The synthesis of hydrazine derivatives is highly amenable to flow chemistry. A potential continuous process for this compound could start from 3-chloro-4-methoxybenzyl alcohol. The alcohol, dissolved in a suitable solvent, would be mixed in a continuous stream with a deoxygenating agent and a hydrazine source (e.g., di-tert-butylazodicarboxylate) before passing through a heated reactor coil. rsc.orgbohrium.com This method allows for precise control over reaction time and temperature, maximizing yield and minimizing by-product formation. The output stream could then be directed to an in-line purification module. This approach has been demonstrated for a range of benzylic alcohols, showing good to excellent yields and tolerance for various functional groups. bohrium.com
Alternatively, a two-step flow process could be designed. In the first reactor, 3-chloro-4-methoxybenzaldehyde would react with hydrazine to form the hydrazone. The output from this reactor would then be mixed with a stream of hydrogen gas and passed through a second reactor containing a packed bed of a heterogeneous catalyst, such as Pd/C, to facilitate continuous hydrogenation to the final product. acs.orgresearchgate.net This integrated approach minimizes manual handling and allows for efficient, on-demand production.
Chemoenzymatic and Biocatalytic Strategies
The integration of biological catalysts into synthetic pathways, known as chemoenzymatic and biocatalytic strategies, offers significant advantages, including high selectivity and milder reaction conditions. nih.gov While specific enzymatic routes for this compound are not extensively documented, analogous reactions provide a strong basis for potential biocatalytic approaches.
One of the most promising strategies involves the use of imine reductases (IREDs). nih.gov Research has demonstrated that IREDs, such as the one derived from Myxococcus stipitatus, can effectively catalyze the reductive amination of various aldehydes with hydrazine to form the corresponding substituted hydrazines. nih.gov This enzymatic approach could hypothetically be applied to the synthesis of this compound, starting from 3-chloro-4-methoxybenzaldehyde and hydrazine. The IRED would catalyze the formation of the N-N bond and the subsequent reduction in a single, efficient step. The activity of such enzymes is often measured by their turnover frequency (TOF), which indicates the number of product molecules generated per active site per unit of time. nih.gov
The broader field of natural hydrazine compound biosynthesis is still developing. While compounds with nitrogen-nitrogen bonds are found in nature, the specific enzymes responsible for the direct formation of the N-N bond remain largely uncharacterized. nih.gov Current evidence suggests that biosynthetic pathways may involve N-nitrosation and N-hydroxylation steps. nih.gov Additionally, N-acylases play a role in diversifying the structures of these natural products. nih.gov Another novel biocatalytic approach under investigation is the use of the hydrazine synthase enzyme from anammox bacteria, which can convert ammonium (B1175870) into hydrazine, a foundational chemical that could potentially be used in further derivatization. youtube.comresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing yield, purity, and efficiency in the synthesis of this compound. This involves a systematic approach to adjusting various parameters and selecting appropriate materials.
Systematic Variation of Reaction Parameters (Temperature, Pressure, Stoichiometry)
The yield and rate of a chemical reaction are highly sensitive to changes in temperature, pressure, and the molar ratios of reactants. For the synthesis of substituted benzylhydrazines, which often involves steps like hydrazone formation and reduction, these parameters are critical.
Temperature: Temperature control is crucial. For instance, the initial formation of a hydrazone from an aldehyde and hydrazine may be performed at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure a reasonable reaction rate. chemicalbook.com Subsequent reduction steps, particularly catalytic hydrogenations, might be conducted at specific temperatures, such as 35 °C, to balance catalytic activity and selectivity. google.com In some syntheses, very low temperatures (e.g., -10 °C to 0 °C) are required for steps involving highly reactive intermediates like organolithium reagents. google.com
Pressure: For reactions involving gases, such as catalytic hydrogenation to reduce a hydrazone intermediate, pressure is a key variable. A typical pressure for this step using a Palladium on carbon (Pd/C) catalyst is around 50 psi. google.com Varying the hydrogen pressure can influence the reaction rate and, in some cases, the selectivity of the reduction.
Stoichiometry: The ratio of reactants can significantly impact the outcome. An excess of one reagent, such as hydrazine hydrate, is often used to drive the initial condensation reaction to completion. chemicalbook.com In multi-step, one-pot syntheses, the precise molar equivalents of each component, including catalysts and additional reagents, are carefully controlled to orchestrate the desired sequence of reactions and minimize side products. orgsyn.org
The following table illustrates a hypothetical optimization study for a key reduction step in the synthesis of this compound, based on analogous reactions.
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |
| Temperature (°C) | 20 - 60 | 35 | Balances reaction rate and prevents side reactions or catalyst degradation. google.com |
| Pressure (psi) | 30 - 100 | 50 | Ensures sufficient hydrogen availability for the catalyst without requiring specialized high-pressure equipment. google.com |
| Catalyst Loading (mol%) | 1 - 10 | 5 | Minimizes cost while maintaining an efficient reaction time. |
| Substrate:Hydrazine Ratio | 1:1 - 1:3 | 1:1.5 | An excess of hydrazine ensures complete conversion of the starting aldehyde/ketone. chemicalbook.com |
Impact of Solvent Systems on Reaction Efficiency
The choice of solvent is a critical factor that can dramatically influence reaction efficiency, selectivity, and yield. The solvent's properties, such as polarity, proticity, and boiling point, must be matched to the reaction mechanism.
In syntheses related to benzylhydrazines, a clear distinction in reaction outcomes is often observed between different solvent classes. orgsyn.org
Protic Polar Solvents: Solvents like methanol (MeOH) and ethanol (EtOH) are often excellent choices for reactions involving hydrazones. orgsyn.org They can stabilize charged intermediates and participate in hydrogen bonding, which can facilitate key steps in the reaction mechanism. Reactions in these alcoholic solvents are often cleaner and provide higher yields. orgsyn.org
Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are also widely used. google.commdpi.com They can dissolve a wide range of reactants but lack acidic protons. Their ability to stabilize charged species through strong dipole interactions can be advantageous. mdpi.com However, in some cases, they may favor alternative reaction pathways compared to protic solvents. orgsyn.org
Non-Polar Solvents: Non-polar solvents like toluene (B28343) are generally poor choices for these types of reactions, often resulting in no reaction or very low conversions. orgsyn.org
The table below summarizes the general impact of solvent choice on reactions analogous to benzylhydrazine synthesis.
| Solvent Class | Representative Solvents | General Impact on Reaction Efficiency | Reference |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | Often provides cleaner reactions and the best yields; stabilizes charged intermediates. | orgsyn.org |
| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) | Effective for many steps; can influence product ratios depending on the specific reaction. | google.comorgsyn.org |
| Non-Polar | Toluene, Hexane | Generally ineffective, leading to little or no product formation. | orgsyn.org |
Isolation and Purification Techniques for Research Scale Synthesis
Following the completion of the reaction, a multi-step process is required to isolate and purify the this compound product, especially when synthesized as its more stable hydrochloride salt.
A typical research-scale workup and purification procedure involves several standard laboratory techniques:
Quenching and Extraction: The reaction is first stopped, or "quenched," often by the addition of water or an aqueous solution. orgsyn.org The product is then transferred from the reaction solvent into an immiscible organic solvent (e.g., ethyl acetate). This mixture is added to a separatory funnel, and the layers are separated. The aqueous layer may be extracted several more times with the organic solvent to maximize recovery.
Washing: The combined organic layers are washed sequentially with aqueous solutions to remove impurities. A wash with a dilute acid or base can remove basic or acidic impurities, respectively. A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer. google.com
Drying and Solvent Removal: The washed organic layer is dried over an anhydrous inorganic salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove dissolved water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Purification: For research-scale synthesis, the crude product is often purified by one of two primary methods:
Crystallization/Precipitation: If the product is a solid, it can be purified by crystallization from a suitable solvent or solvent mixture. For hydrochloride salts, the product can often be precipitated directly from the reaction mixture by adding an acid like HCl. orgsyn.org The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent to remove surface impurities, and then dried under vacuum. orgsyn.org
Column Chromatography: This is a highly effective method for purifying both solid and liquid compounds. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or mixture of solvents (the eluent) is passed through the column. Components of the mixture separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent), allowing the pure product to be collected in fractions.
Reactivity and Reaction Mechanisms of 3 Chloro 4 Methoxybenzyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) contains two adjacent nitrogen atoms, each with a lone pair of electrons. This arrangement results in enhanced nucleophilicity, often referred to as the "alpha effect," making hydrazines potent reactants in nucleophilic addition and substitution reactions. The (3-chloro-4-methoxybenzyl)hydrazine molecule leverages this reactivity in several key transformations.
Condensation Reactions with Carbonyl Compounds
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones. numberanalytics.com This process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by a dehydration step, to yield a C=N double bond. numberanalytics.comresearchgate.net
When this compound reacts with an aldehyde or a ketone, the product is a (3-chloro-4-methoxybenzyl)hydrazone. numberanalytics.com The reaction is typically catalyzed by acid and proceeds through a tetrahedral intermediate which then eliminates a molecule of water to form the stable hydrazone. numberanalytics.com This reaction is fundamental for the derivatization of carbonyl compounds and as a precursor step for more complex syntheses. researchgate.net
In cases where an excess of the carbonyl compound is present or under specific catalytic conditions, a second condensation can occur. Symmetrical azines can be formed when hydrazine hydrate (B1144303) reacts with two equivalents of a carbonyl compound. researchgate.net
Table 1: Representative Condensation Reactions of Hydrazines
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| Hydrazine | Aldehyde/Ketone | Acid catalyst | Hydrazone | numberanalytics.com |
| Hydrazine Hydrate | 2 equiv. Aldehyde | Acetic acid, room temp | Azine | researchgate.net |
| 4-chlorophenyl carboxylic acid hydrazide | Acetophenone | Methanol (B129727), acetic acid, reflux | Hydrazone | asianpubs.org |
Formation of Hydrazones and Azines with Aldehydes and Ketones
Stereochemical Aspects of Hydrazone Formation
The formation of a C=N double bond in hydrazones introduces the possibility of stereoisomerism, specifically E/Z isomerism, depending on the substituents attached to the carbon and nitrogen atoms. For hydrazones derived from unsymmetrical ketones or aldehydes, two distinct geometric isomers can be formed. Studies on related hydrazide-hydrazone derivatives have shown that conformational isomers (E/Z) can exist in solution, often due to the partial double bond character of the amide C-N bond in acylhydrazones. researchgate.net The specific stereochemical outcome for hydrazones of this compound would depend on the reaction conditions and the steric and electronic nature of the carbonyl partner, but detailed stereochemical studies on this specific compound are not widely reported.
Hydrazones are exceptionally useful intermediates for the synthesis of nitrogen-containing heterocyclic compounds. The hydrazone formed from this compound can undergo subsequent intramolecular cyclization reactions to form stable ring systems. For example, hydrazones can be key intermediates in the Vilsmeier-Haack reaction to produce formyl-substituted pyrazoles. asianpubs.org In this type of reaction, a hydrazone is treated with a formylating agent (like a complex of phosphorus oxychloride and dimethylformamide), leading to cyclization and formylation to yield a pyrazole (B372694) ring. asianpubs.org
Another significant cyclization pathway involves the reaction of substituted hydrazines with ortho-halobenzonitriles to form 3-aminoindazoles, a critical scaffold in medicinal chemistry. nih.gov This process involves an initial nucleophilic aromatic substitution followed by an intramolecular cyclization. While this specific reaction starts from the benzonitrile, it highlights the versatility of the hydrazine moiety in forming heterocyclic rings. nih.gov
Acylation and Alkylation Reactions at Hydrazine Nitrogen Atoms
The nitrogen atoms of the hydrazine group can also act as nucleophiles towards acylating and alkylating agents. These reactions allow for the introduction of various functional groups, further expanding the synthetic utility of this compound.
In acylation reactions of substituted hydrazines, the question of regioselectivity arises: which of the two nitrogen atoms is acylated? For 1-substituted hydrazines like this compound, the terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the internal nitrogen atom (the one attached to the benzyl (B1604629) group). Consequently, acylation typically occurs selectively at the terminal nitrogen atom. This selective acylation is crucial in synthetic chemistry for building more complex molecular architectures in a controlled manner. While specific studies on the acylation of this compound are not prevalent, the general principles of hydrazine reactivity strongly suggest this regiochemical outcome.
Alkylation of hydrazines can be more complex, and methods have been developed for the selective alkylation of either nitrogen atom, often involving the use of protecting groups or the formation of dianions to control reactivity. d-nb.infoorganic-chemistry.org For instance, potassium iodide has been shown to catalyze the alkylation of protected hydrazines with benzyl halides, accelerating the reaction by generating a more reactive alkyl iodide in situ. kirj.ee
Selective Mono- and Di-alkylation Strategies
The hydrazine moiety of this compound possesses two nitrogen atoms, both of which are nucleophilic and can participate in alkylation reactions. The selective introduction of one or two alkyl groups is a crucial transformation for the synthesis of more complex hydrazine derivatives.
Mono-alkylation: The selective mono-alkylation of benzylhydrazines can be achieved under controlled conditions using a single equivalent of an alkylating agent. The reaction typically proceeds at the terminal nitrogen (Nβ) due to lesser steric hindrance compared to the nitrogen atom attached to the benzyl group (Nα). The use of a base is often necessary to deprotonate the hydrazine, enhancing its nucleophilicity.
For instance, the reaction of a substituted benzylhydrazine (B1204620) with an alkyl halide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) can lead to the preferential formation of the Nβ-alkylated product.
Di-alkylation: The introduction of two alkyl groups can be accomplished sequentially or in a one-pot fashion using an excess of the alkylating agent and a stronger base. The first alkylation occurs at the Nβ position, and the second alkyl group is then introduced at the Nα position. The formation of a dianion by treating the hydrazine with two equivalents of a strong base, such as n-butyllithium, can facilitate di-alkylation.
Table 1: Representative Alkylation Reactions of Benzylhydrazines
| Hydrazine Derivative | Alkylating Agent | Base/Solvent | Product(s) | Reference |
| Benzylhydrazine | Methyl iodide | K2CO3 / CH3CN | Nβ-Methylbenzylhydrazine | General Methodology |
| Benzylhydrazine | Benzyl bromide (2 eq.) | n-BuLi / THF | Nα,Nβ-Dibenzylhydrazine | General Methodology |
Note: This table represents general strategies for benzylhydrazine alkylation, as specific examples for this compound are not extensively documented in readily available literature.
Reactions Involving the Aromatic Ring System
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is influenced by the electronic effects of the chloro and methoxy (B1213986) substituents.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, the methoxy group (-OCH3) is a strong activating, ortho-, para-directing group due to its resonance effect. The chloro group (-Cl) is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.
The positions on the aromatic ring are numbered as follows: C1 is attached to the benzyl group, C3 is attached to the chlorine atom, and C4 is attached to the methoxy group. The available positions for substitution are C2, C5, and C6.
Position C2: Ortho to the chloro group and meta to the methoxy group.
Position C5: Ortho to the methoxy group and meta to the chloro group.
Position C6: Para to the chloro group and meta to the methoxy group.
The powerful activating and ortho-directing effect of the methoxy group will strongly favor substitution at the C5 position. The directing effect of the chloro group to the ortho (C2) and para (C6) positions is weaker. Therefore, electrophilic substitution reactions are expected to occur predominantly at the C5 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comnih.gov
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product (Predicted) |
| Nitration | HNO3, H2SO4 | (5-Nitro-3-chloro-4-methoxybenzyl)hydrazine |
| Bromination | Br2, FeBr3 | (5-Bromo-3-chloro-4-methoxybenzyl)hydrazine |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For SNAr to occur, the ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In this compound, the chlorine atom can act as a leaving group. However, the methoxy group is an electron-donating group, which disfavors SNAr. The hydrazine moiety itself is a nucleophile and could potentially participate in intermolecular reactions.
Despite the deactivating effect of the methoxy group for SNAr, under forcing conditions or with highly reactive nucleophiles, substitution of the chlorine atom may be possible. For instance, reaction with strong nucleophiles like alkoxides or amines at high temperatures could potentially lead to the displacement of the chloride. libretexts.orgresearchgate.net
Oxidation and Reduction Pathways of this compound
The hydrazine functionality is susceptible to both oxidation and reduction, leading to a variety of products.
Controlled Oxidation to Diazenes and Related Species
Hydrazines can be oxidized to form a range of products, including diazenes (azo compounds), tetrazenes, and on to complete cleavage of the nitrogen-nitrogen bond. Controlled oxidation of monosubstituted hydrazines can yield diazenes, which are valuable intermediates in organic synthesis.
Common oxidizing agents for the conversion of hydrazines to diazenes include mercury(II) oxide, lead tetraacetate, and potassium permanganate. More recently, milder and more selective methods have been developed, including catalytic aerobic oxidations. For example, the use of a copper(II) catalyst with a bipyridine ligand in the presence of air can effectively oxidize hydrazines to symmetrical tetrazenes. The controlled oxidation of this compound would be expected to initially form the corresponding diazene, (3-chloro-4-methoxybenzyl)diazene.
Reductive Cleavage of Hydrazine Linkages
The nitrogen-nitrogen single bond in hydrazines can be cleaved under reductive conditions to yield the corresponding amines. This transformation is a valuable synthetic tool for the preparation of primary amines from hydrazine derivatives.
Several methods are available for the reductive cleavage of the N-N bond in hydrazines. rsc.orgrsc.org These include:
Catalytic Hydrogenation: Hydrogenolysis over a metal catalyst such as Raney nickel or palladium on carbon is a common method. This approach often requires elevated pressures and temperatures.
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia (B1221849) are effective for cleaving the N-N bond.
Chemical Reducing Agents: A variety of chemical reagents can effect this transformation. For example, titanium(III) chloride has been shown to be an effective reagent for the reductive cleavage of hydrazines to amines under mild conditions. rsc.orgrsc.org Samarium(II) iodide has also been utilized for the cleavage of N-N bonds, particularly in activated hydrazine derivatives. rsc.org
The reductive cleavage of this compound would be expected to yield 3-chloro-4-methoxybenzylamine.
Table 3: Common Reagents for Reductive Cleavage of Hydrazines
| Reagent System | Conditions | Product Type | Reference |
| H2, Raney Ni | High pressure, heat | Amine | rsc.org |
| Na, liq. NH3 | Low temperature | Amine | rsc.org |
| TiCl3 | Aqueous solution | Amine | rsc.orgrsc.org |
| SmI2 | THF, often with an activator | Amine | rsc.org |
Mechanistic Investigations via Kinetic and Isotopic Labeling Studies
Mechanistic investigations into the reactions of this compound, particularly its oxidation, can be effectively illuminated through kinetic and isotopic labeling studies. While direct studies on this specific compound are limited, a comprehensive understanding can be constructed by analyzing analogous reactions with substituted benzylamines. These studies are crucial in identifying the sequence of bond-breaking and bond-forming events that constitute the reaction pathway.
Elucidation of Rate-Determining Steps in Key Transformations
These findings suggest a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step, leading to the formation of a carbocationic intermediate. ias.ac.inrsc.org The stability of this intermediate is influenced by the substituents on the benzene ring.
The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. In the oxidation of substituted benzylamines, a negative value for the reaction constant (ρ) is typically observed, indicating that electron-donating groups, which stabilize the positive charge of the carbocationic intermediate, accelerate the reaction. ias.ac.inresearchgate.netias.ac.in For example, the oxidation of meta- and para-substituted benzylamines by CTAP showed an excellent correlation with the Yukawa-Tsuno equation, which accounts for the enhanced resonance effects of electron-donating substituents. ias.ac.in
Interactive Table: Kinetic Data for the Oxidation of Substituted Benzylamines by Cetyltrimethylammonium Permanganate (CTAP) in Dichloromethane
| Substituent (X) in X-C₆H₄CH₂NH₂ | k₂ (dm³ mol⁻¹ s⁻¹) at 293 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| H | 0.081 | 38.5 | -125 |
| p-OCH₃ | 2.50 | 29.8 | -128 |
| p-CH₃ | 0.45 | 34.2 | -126 |
| m-CH₃ | 0.15 | 37.0 | -125 |
| p-Cl | 0.035 | 41.5 | -124 |
| m-Cl | 0.012 | 45.2 | -123 |
| p-NO₂ | 0.001 | 53.8 | -120 |
Data sourced from a study on the oxidation of substituted benzylamines by CTAP and is intended to be illustrative of the trends discussed. ias.ac.in
Transition State Analysis and Reaction Coordinate Modeling
Computational chemistry provides powerful tools for analyzing the transition state and modeling the reaction coordinate of chemical reactions. iitb.ac.inmit.edu The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. mit.edu Understanding its structure and energetics is key to comprehending the reaction mechanism and selectivity.
For reactions involving the oxidation of benzylamine (B48309) derivatives, computational models can be employed to calculate the geometries and energies of the reactants, intermediates, transition states, and products. These calculations often utilize density functional theory (DFT) or ab initio methods. rsc.orgumn.edu
The reaction coordinate represents the lowest energy pathway connecting reactants and products. Modeling this pathway allows for the visualization of the structural changes that occur during the reaction and the identification of the energy barriers that must be overcome. For the hydride transfer mechanism in benzylamine oxidation, the reaction coordinate would depict the stretching of the C-H bond, the formation of the new bond between the hydride and the oxidant, and the associated changes in the geometry and charge distribution of the benzylamine moiety.
Furthermore, computational studies can be used to explore alternative reaction pathways. For example, a mechanism involving a single electron transfer (SET) followed by a proton transfer could be modeled and its energetic profile compared to the direct hydride transfer mechanism. Such comparisons can help to determine the most likely reaction pathway under specific conditions.
While specific transition state analyses and reaction coordinate models for this compound are not prevalent in the literature, the application of these computational techniques to analogous systems provides a robust framework for predicting and understanding its reactivity. researchgate.net
Derivatization Strategies and Synthesis of Novel Analogues from 3 Chloro 4 Methoxybenzyl Hydrazine
Synthesis of Substituted Hydrazones and Their Subsequent Transformations
The reaction of (3-Chloro-4-methoxybenzyl)hydrazine with aldehydes and ketones provides a straightforward method for the synthesis of substituted hydrazones. myskinrecipes.com This condensation reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727), often with acid catalysis, to yield the corresponding (3-Chloro-4-methoxybenzyl)hydrazones. These hydrazone intermediates are stable compounds that can be isolated and purified, or generated in situ for further transformations. organic-chemistry.org
Hydrazones derived from this compound are valuable precursors for various cycloaddition reactions, particularly [3+2] cycloadditions, to generate five-membered heterocyclic rings. For instance, the reaction of these hydrazones with suitable dipolarophiles can lead to the formation of pyrazole (B372694) derivatives. This approach offers a high degree of regioselectivity in the synthesis of polysubstituted pyrazoles. organic-chemistry.org
Table 1: Examples of Cycloaddition Reactions with (3-Chloro-4-methoxybenzyl)hydrazone Derivatives
| Reactant 1 | Reactant 2 (Dipolarophile) | Resulting Heterocycle | Reaction Type |
| (3-Chloro-4-methoxybenzyl)hydrazone of an aldehyde | Alkyne | Pyrazole | [3+2] Cycloaddition |
| (3-Chloro-4-methoxybenzyl)hydrazone of a ketone | Alkene | Pyrazolidine | [3+2] Cycloaddition |
| N-(3-Chloro-4-methoxybenzyl)-nitrilimine (from hydrazonoyl halide) | Alkene/Alkyne | Pyrazoline/Pyrazole | 1,3-Dipolar Cycloaddition |
The C=N bond in hydrazones derived from this compound is susceptible to both reduction and oxidation, providing pathways to a variety of molecular scaffolds.
Reductive Transformations: The Wolff-Kishner reduction is a classic example of a reductive transformation of hydrazones. While this reaction typically converts the hydrazone to a methylene (B1212753) group, modified conditions can be employed to achieve the reduction of the C=N bond to a C-N single bond, yielding substituted hydrazine (B178648) derivatives. These transformations can be accomplished using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
Oxidative Transformations: Oxidative cyclization of hydrazones is a powerful tool for the synthesis of heterocyclic compounds. For example, the oxidation of β,γ-unsaturated hydrazones derived from this compound can lead to the formation of pyridazine (B1198779) derivatives through a copper-catalyzed aerobic process. organic-chemistry.org Electrosynthetic methods also offer a green and efficient approach to the oxidative transformation of hydrazones, enabling the formation of novel C-N and N-N bonds. nih.gov
Table 2: Reductive and Oxidative Transformations of (3-Chloro-4-methoxybenzyl)hydrazones
| Starting Material | Reagents and Conditions | Product Type |
| (3-Chloro-4-methoxybenzyl)hydrazone | NaBH4 or H2/Pd-C | Substituted Hydrazine |
| β,γ-Unsaturated (3-Chloro-4-methoxybenzyl)hydrazone | Cu(II) catalyst, Air (O2), Solvent (e.g., AcOH) | Pyridazine derivative |
| (3-Chloro-4-methoxybenzyl)hydrazone | Electrochemical oxidation | Dimerized or cyclized products |
Preparation of Heterocyclic Systems Utilizing this compound as a Precursor
This compound is a key starting material for the synthesis of numerous heterocyclic systems due to the presence of two nucleophilic nitrogen atoms.
Pyrazoles: The Knorr pyrazole synthesis and related multicomponent reactions are the most common methods for the preparation of pyrazole rings. nih.govbeilstein-journals.org This involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with this compound. nih.govbeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org This method allows for the synthesis of a wide variety of substituted pyrazoles by varying the nature of the 1,3-dicarbonyl component. organic-chemistry.orgbeilstein-journals.org
Indazoles: Indazole scaffolds can be synthesized from this compound through several synthetic routes. A common method involves the reaction with o-halobenzaldehydes or o-halobenzonitriles. nih.govresearchgate.netorganic-chemistry.org For example, the condensation of this compound with an o-fluorobenzaldehyde, followed by intramolecular nucleophilic aromatic substitution, yields the corresponding N-benzylindazole. nih.govresearchgate.net Another approach is the palladium-catalyzed coupling of this compound with 2-bromobenzonitriles, followed by an acid-catalyzed deprotection and cyclization sequence. organic-chemistry.org
Table 3: Synthesis of Pyrazoles and Indazoles
| Target Heterocycle | Key Reactant with this compound | General Method |
| Pyrazole | 1,3-Diketone or β-Ketoester | Knorr Pyrazole Synthesis |
| Indazole | o-Fluorobenzaldehyde | Condensation and Intramolecular Cyclization |
| 3-Aminoindazole | 2-Bromobenzonitrile | Palladium-catalyzed coupling and cyclization |
Triazoles: this compound can be utilized in the synthesis of 1,2,4-triazoles. One common method involves the reaction with formamide (B127407) under microwave irradiation. organic-chemistry.org Alternatively, the hydrazine can be reacted with acyl chlorides or anhydrides to form acylhydrazides, which can then undergo cyclization with various reagents, such as orthoesters or carbon disulfide, to form the triazole ring. nih.gov Multicomponent reactions also provide an efficient route to highly substituted 1,2,4-triazoles. organic-chemistry.org
Tetrazoles: The synthesis of tetrazoles often involves the [2+3] cycloaddition of an azide (B81097) source with a nitrile or an isocyanide. nih.gov To incorporate the (3-Chloro-4-methoxybenzyl) moiety, the hydrazine can first be converted into a suitable precursor. For example, reaction with nitrous acid could form an azide, although this can be a hazardous procedure. A more common approach would be to use the hydrazine to synthesize a different intermediate, such as an amidine, which can then be converted to the tetrazole. One-pot, multicomponent reactions involving an amine (or hydrazine), an aldehyde, and sodium azide are also established methods for tetrazole synthesis. organic-chemistry.org
Table 4: Synthetic Routes to Triazoles and Tetrazoles
| Target Heterocycle | Precursor from this compound | Key Reagents for Cyclization |
| 1,2,4-Triazole (B32235) | This compound | Formamide, Microwave |
| 1,2,4-Triazole | N-Acyl-(3-Chloro-4-methoxybenzyl)hydrazide | Orthoesters, CS2 |
| 1H-Tetrazole | (3-Chloro-4-methoxybenzyl)amine derivative | Triethyl orthoformate, Sodium azide |
Triazines: For the synthesis of 1,3,5-triazine (B166579) derivatives, this compound can act as a nucleophile to displace leaving groups on a pre-formed triazine core. A common starting material is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be substituted sequentially by reaction with different nucleophiles. nih.gov Reacting cyanuric chloride with this compound would lead to the formation of a hydrazinyl-substituted triazine. nih.gov
Pyridazines: Pyridazine rings can be constructed using this compound by reaction with 1,4-dicarbonyl compounds or their equivalents. The initial condensation forms a dihydrazone, which then undergoes cyclization and oxidation to yield the aromatic pyridazine. Another modern approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org In this case, an appropriate unsaturated aldehyde or ketone would be condensed with this compound, and the resulting hydrazone would then be subjected to the cyclization conditions. organic-chemistry.org
Table 5: Synthesis of Triazines and Pyridazines
| Target Heterocycle | Key Reactant with this compound | General Method |
| 1,3,5-Triazine | Cyanuric Chloride | Nucleophilic Aromatic Substitution |
| Pyridazine | 1,4-Diketone or γ-Ketoester | Paal-Knorr type condensation/cyclization |
| 1,6-Dihydropyridazine | β,γ-Unsaturated Aldehyde/Ketone | Condensation followed by Cu-promoted cyclization |
Design and Synthesis of Structurally Varied Analogues for Fundamental Chemical Investigations
The strategic derivatization of this compound serves as a cornerstone for fundamental chemical investigations, enabling the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties. This section outlines key strategies for modifying this scaffold, focusing on alterations to the benzyl (B1604629) ring, manipulations of the hydrazine moiety, stereochemical control, and the synthesis of poly-functionalized derivatives.
Modifications on the Benzyl Ring Substituents (e.g., halogen, alkyl, alkoxyl variations)
Modifications to the substituents on the benzyl ring of this compound can significantly influence the electronic and steric properties of the molecule. Key strategies for these modifications include:
Variation of the Halogen Substituent: The chloro group at the 3-position can be replaced with other halogens (e.g., fluoro, bromo) to modulate the electronic character of the aromatic ring. This can be achieved through synthetic routes starting from the corresponding halogenated toluenes or through nucleophilic aromatic substitution reactions under specific conditions, although the latter can be challenging on an electron-rich aromatic ring.
Alkylation and De-alkylation of the Methoxy (B1213986) Group: The methoxy group at the 4-position is a key feature that can be readily modified. Demethylation to the corresponding phenol can be accomplished using various reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group can then be re-alkylated with a variety of alkyl halides to introduce different alkoxyl groups (e.g., ethoxy, propoxy, benzyloxy), thereby altering the lipophilicity and steric bulk of this position.
Introduction of Other Functional Groups: Further functionalization of the aromatic ring can be explored. For instance, electrophilic aromatic substitution reactions could potentially introduce groups such as nitro or acyl, although the directing effects of the existing chloro and methoxy groups would need to be carefully considered.
A representative scheme for the demethylation and subsequent re-alkylation of the 4-methoxy group is presented below:
Scheme 1: Demethylation and Re-alkylation of the Benzyl Ring
Where R represents an alkyl or substituted alkyl group, and X is a halogen.
| Starting Material | Reagents | Product |
| This compound | BBr₃ | (3-Chloro-4-hydroxybenzyl)hydrazine |
| (3-Chloro-4-hydroxybenzyl)hydrazine | Ethyl iodide, K₂CO₃ | (3-Chloro-4-ethoxybenzyl)hydrazine |
| (3-Chloro-4-hydroxybenzyl)hydrazine | Benzyl bromide, NaH | (4-(Benzyloxy)-3-chlorobenzyl)hydrazine |
Modifications at the Hydrazine Nitrogen Atoms (e.g., N-substitution, N-protection)
The reactivity of the hydrazine moiety allows for a wide range of derivatization strategies, primarily centered around N-substitution and the formation of various functional groups.
N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazine group can be alkylated or acylated to introduce a diverse array of substituents. Mono- or di-alkylation can be achieved by reacting this compound with alkyl halides under basic conditions. Similarly, acylation with acid chlorides or anhydrides yields the corresponding hydrazides. These reactions can be controlled to achieve selective substitution on either the α- or β-nitrogen atom.
Formation of Hydrazones: One of the most common derivatization strategies for hydrazines is the condensation reaction with aldehydes and ketones to form stable hydrazones. This reaction is typically carried out under mild acidic or basic conditions. The resulting hydrazones can serve as versatile intermediates for further synthetic transformations. For instance, a patent describes the reaction of 3-chloro-2-hydrazinopyridine with various aldehydes to produce a library of hydrazone derivatives google.com. A similar strategy can be applied to this compound.
Synthesis of Heterocyclic Analogues: The hydrazine functionality is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, while reaction with dicarboxylic acids or their derivatives can lead to the formation of pyridazinones. A study on the synthesis of new 1,2,4-triazole derivatives utilized a benzylhydrazide intermediate which was further cyclized to form the triazole ring nih.gov.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Methyl iodide | N-Methylated hydrazine |
| This compound | Acetyl chloride | N-Acetylated hydrazide |
| This compound | Benzaldehyde | Benzylidenehydrazone |
| This compound | 1,3-Diketone | Pyrazole derivative |
Stereochemical Considerations in Analogue Synthesis and Chirality Transfer
The introduction of chirality into analogues of this compound is a critical aspect for investigating stereoselective interactions in various chemical and biological systems.
Asymmetric Synthesis of Chiral Hydrazines: Chiral hydrazine derivatives can be synthesized through several stereoselective methods. One prominent approach is the asymmetric hydrogenation of prochiral hydrazones using chiral catalysts. This method allows for the preparation of enantiomerically enriched hydrazines.
Use of Chiral Auxiliaries and Reagents: Chirality can also be introduced by reacting this compound with chiral electrophiles, such as chiral acyl chlorides or alkyl halides. The resulting diastereomeric products can then be separated, and the chiral auxiliary can be subsequently removed if desired.
Resolution of Racemic Mixtures: In cases where a racemic mixture of a chiral derivative is synthesized, resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization or chromatography.
The stereochemical outcome of these reactions is crucial and needs to be carefully analyzed using techniques such as chiral chromatography and polarimetry to determine the enantiomeric excess or diastereomeric ratio of the products. A reaction is considered stereoselective when it preferentially forms one stereoisomer over another, and stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product masterorganicchemistry.com.
Synthesis of Poly-Functionalized Derivatives
The synthesis of poly-functionalized derivatives of this compound involves the sequential or orthogonal application of the derivatization strategies discussed in the preceding sections. This approach allows for the creation of complex molecules with multiple points of diversity for comprehensive chemical investigations.
Sequential Modification Strategy: A logical synthetic sequence would involve first modifying the benzyl ring, for instance, by altering the alkoxyl group, followed by derivatization of the hydrazine moiety. The choice of the sequence will depend on the compatibility of the functional groups with the reaction conditions of subsequent steps.
Use of Orthogonal Protecting Groups: To achieve selective modification at different sites in the molecule, the use of orthogonal protecting groups can be employed. For example, one of the hydrazine nitrogens could be protected with a group that is stable under the conditions required for modifying the benzyl ring, and then selectively deprotected for further functionalization.
An example of a synthetic route to a poly-functionalized derivative could involve the initial N-acylation of this compound, followed by demethylation of the methoxy group, and subsequent re-alkylation of the resulting phenol to introduce a different alkoxy substituent. This would yield a derivative with modifications at both the hydrazine and the benzyl ring moieties. A study on the synthesis of quinazoline derivatives involved the use of a (4-methoxybenzyl)thio moiety, demonstrating the incorporation of a substituted benzyl group into a more complex heterocyclic system researchgate.net.
Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methoxybenzyl Hydrazine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and other key characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like (3-Chloro-4-methoxybenzyl)hydrazine. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry and analyze its electronic properties. imist.ma
Studies on similar hydrazine (B178648) derivatives have demonstrated that DFT is a reliable method for calculating parameters such as bond lengths, bond angles, and dihedral angles. imist.ma For this compound, these calculations would reveal the influence of the chloro and methoxy (B1213986) substituents on the geometry of the benzyl (B1604629) ring and the hydrazine moiety. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group are expected to cause specific distortions in the aromatic ring and affect the charge distribution across the molecule.
Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
| Calculated Property | Typical Method | Expected Significance for this compound |
|---|---|---|
| Optimized Molecular Geometry | DFT/B3LYP/6-31G(d,p) | Provides precise bond lengths, bond angles, and dihedral angles, revealing the steric and electronic effects of substituents. |
| HOMO-LUMO Energy Gap | DFT | Indicates the molecule's chemical reactivity and electronic excitation properties. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution, identifying electron-rich and electron-poor regions susceptible to intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | DFT | Details charge transfer interactions within the molecule, such as hyperconjugative effects. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, often considered the "gold standard" in computational chemistry.
For this compound, ab initio calculations would serve to refine the results obtained from DFT. For instance, while DFT is excellent for ground-state geometries, higher-level ab initio methods can offer more precise energy calculations and a better description of electron correlation effects. Studies on methyl-hydrazine have utilized ab initio calculations to refine conformational geometries, demonstrating the power of these methods in capturing subtle structural details. researchgate.net Comparing results from different levels of theory (e.g., HF, MP2, and DFT) can provide a comprehensive understanding of the molecule's electronic structure. nih.gov
Topological Analysis of Electron Density (e.g., AIM theory)
The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of the electron density. nih.govresearchgate.netbohrium.com This analysis can characterize the nature of chemical bonds and non-covalent interactions within a molecule. For this compound, AIM analysis would be applied to the calculated electron density to identify bond critical points (BCPs) for all covalent bonds.
The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond strength and type. For instance, the C-Cl and C-O bonds would exhibit distinct topological properties reflecting their covalent and partially ionic character. Furthermore, AIM can reveal intramolecular hydrogen bonds, for example, between the hydrazine group and the methoxy oxygen, which can influence the molecule's conformational preferences. The analysis of aromatic halogen/hydrogen bonds in other systems has shown that the topology of the electron density can elucidate the dual electrophilic/nucleophilic character of halogen atoms. nih.govresearchgate.netbohrium.com
Conformational Analysis and Energy Landscapes of the Molecule
The flexibility of the benzylhydrazine (B1204620) scaffold allows for multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior in different environments.
Identification of Stable Conformers and Rotational Barriers
The conformational landscape of this compound is primarily determined by the rotation around the C-C and C-N single bonds of the benzyl and hydrazine groups. A systematic conformational search can be performed using computational methods to identify all possible low-energy conformers. This involves rotating the key dihedral angles and performing geometry optimization for each starting structure.
The relative energies of the stable conformers can then be calculated at a higher level of theory to establish their population at a given temperature. The transition states connecting these conformers can also be located to determine the rotational energy barriers. Studies on similar flexible molecules, such as substituted piperazines and N-acylhydrazones, have successfully used these methods to elucidate conformational preferences, which are often governed by a combination of steric hindrance and intramolecular interactions like hydrogen bonding. nih.govnih.gov
| Dihedral Angle | Expected Conformational Influence | Computational Approach |
|---|---|---|
| C-C-N-N | Determines the orientation of the hydrazine group relative to the benzyl ring. | Potential energy surface scan by rotating the dihedral angle and optimizing the geometry at each step. |
| C-N-N-H | Governs the orientation of the terminal amino group. | Identification of gauche and anti conformers. |
| Aromatic Ring-O-CH3 | Influences the orientation of the methoxy group. | Calculation of rotational barriers. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and provide insights into the flexibility and average structure of the molecule in a given environment, such as in solution.
Reaction Pathway Modeling and Transition State Characterization
The reactivity of this compound is a key area for investigation. Computational modeling can map out the potential chemical transformations it might undergo, providing a level of detail often unattainable through experimental methods alone.
Prediction of Reaction Intermediates and Transition State Geometries
A primary goal of reaction pathway modeling is to identify all stable molecules (reactants, products, and intermediates) and the transition states that connect them. For a hypothetical reaction involving this compound, such as its condensation with a carbonyl compound to form a hydrazone, computational methods like Density Functional Theory (DFT) would be employed.
Researchers would first optimize the three-dimensional structures of the reactants. Then, they would model the reaction step-by-step, locating the geometry of the transition state for each elementary step. The transition state is a critical saddle point on the potential energy surface that represents the highest energy barrier for a reaction. Its geometry reveals the precise arrangement of atoms as bonds are broken and formed. For instance, in the aforementioned condensation reaction, the geometry of the transition state would illuminate the approach of the hydrazine nitrogen to the carbonyl carbon.
Calculation of Activation Energies and Reaction Rates
Once the geometries of the reactants and transition states are known, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction.
By applying Transition State Theory (TST), these calculated activation energies can be used to predict theoretical reaction rate constants. This allows for a quantitative comparison of different potential reaction pathways, helping to predict which products are likely to form and under what conditions.
Table 1: Hypothetical Data for a Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 15.2 |
| Dehydration | TS2 | 22.5 |
This table represents the kind of data that would be generated from such a study and is purely illustrative.
Intermolecular Interaction Modeling and Self-Assembly Studies
The non-covalent interactions that this compound can form with itself or with other molecules are crucial for understanding its physical properties, such as its melting point, solubility, and crystal structure.
Hydrogen Bonding Network Analysis
The hydrazine group (-NH-NH2) is a potent hydrogen bond donor and acceptor. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. Computational studies would model dimers and larger clusters of this compound to identify the most stable hydrogen bonding motifs. Techniques such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify the strength of these hydrogen bonds.
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry is a powerful tool for predicting various spectroscopic properties of a molecule. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.
By calculating the second derivatives of the energy with respect to the nuclear positions, one can predict the vibrational frequencies of the molecule. These correspond to the peaks observed in an infrared (IR) and Raman spectrum. Similarly, by modeling the behavior of the molecule in a magnetic field, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms. Finally, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Vibrational Frequencies | |
| N-H Stretch | 3350, 3450 cm⁻¹ |
| C=C Aromatic Stretch | 1600, 1500 cm⁻¹ |
| C-Cl Stretch | 750 cm⁻¹ |
| NMR Chemical Shifts | |
| Aromatic Protons | 6.8 - 7.3 ppm |
| Methoxy Protons | 3.9 ppm |
| UV-Vis Absorption | |
| λmax | 285 nm |
This table is for illustrative purposes only and shows the type of data that would be generated in a computational study.
Advanced Analytical Research Methodologies for 3 Chloro 4 Methoxybenzyl Hydrazine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Research
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions. This precision is crucial for confirming the identity of newly synthesized compounds like (3-Chloro-4-methoxybenzyl)hydrazine and for elucidating the structures of its derivatives and metabolites.
Electrospray Ionization (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, including hydrazine (B178648) derivatives. In ESI-HRMS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation in the source.
For this compound, ESI-HRMS would be used to confirm its elemental formula (C₈H₁₁ClN₂O) by accurately measuring the mass of its protonated form. The high resolution of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, provide detailed structural information through controlled fragmentation of the precursor ion. walisongo.ac.id The fragmentation pattern is indicative of the molecule's structure. For the [M+H]⁺ ion of this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and the N-N bond.
Table 1: Predicted ESI-HRMS Data for this compound
| Ion | Formula | Predicted m/z (monoisotopic) | Description |
| [M+H]⁺ | C₈H₁₂ClN₂O⁺ | 187.0633 | Protonated parent molecule |
| [M+Na]⁺ | C₈H₁₁ClN₂ONa⁺ | 209.0452 | Sodium adduct of parent molecule |
| [C₈H₉ClO]⁺ | C₈H₉ClO⁺ | 156.0338 | Fragment from loss of NH₂NH₂ |
| [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | 125.0152 | Fragment from loss of CH₂O and NH₂NH₂ |
This interactive table provides predicted high-resolution mass spectrometry data for the titular compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com Hydrazines, including this compound, are polar and often have poor chromatographic properties and thermal stability, making direct GC analysis challenging. researchgate.net Therefore, a derivatization step is typically required to convert the analyte into a more volatile and stable form. jfda-online.com
Common derivatization strategies for hydrazines and amines include acylation or reaction with aldehydes to form hydrazones or imines. jfda-online.comnih.gov For instance, derivatization with pentafluorobenzaldehyde (B1199891) (PFB) creates a pentafluorobenzyl-imine derivative that is highly volatile and exhibits excellent sensitivity for detection by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode. nih.govresearchgate.net Another approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on the hydrazine moiety with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. sigmaaldrich.com
The derivatization reaction must be optimized for parameters such as temperature, time, and reagent concentration to ensure complete conversion. nih.gov Once derivatized, the compound is separated from other components in the gas chromatograph before entering the mass spectrometer, which provides a mass spectrum of the derivative. The fragmentation pattern of the derivative is then used to confirm the structure of the original analyte. For example, the reaction of hydrazine with acetone (B3395972) is a rapid and effective derivatization method for GC-MS analysis. chrom-china.com
Table 2: Example Derivatization Reaction for GC-MS Analysis
| Analyte | Derivatizing Agent | Derivative Product | Key Features for GC-MS |
| This compound | Pentafluorobenzaldehyde | (3-Chloro-4-methoxybenzyl)pentafluorobenzylidenehydrazine | Increased volatility, enhanced detector response |
| This compound | BSTFA | Trimethylsilylated derivative | Improved thermal stability and chromatographic peak shape |
This interactive table outlines common derivatization strategies for the GC-MS analysis of the titular compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information, advanced techniques are often necessary to unambiguously assign all signals and understand the three-dimensional structure. nih.gov
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between different nuclei within a molecule, which is crucial for solving complex structures. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions. For example, the proton at position 5 would show a correlation to the proton at position 6 and position 2.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J-coupling). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J-coupling). sdsu.edu HMBC is critical for piecing together the molecular skeleton by connecting fragments. For instance, it would show correlations from the benzylic CH₂ protons to the aromatic carbons C-1, C-2, and C-6, as well as to the carbons of the hydrazine moiety if labeling is used. The methoxy (B1213986) protons would show a correlation to C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is essential for determining the preferred conformation and stereochemistry of flexible molecules. mdpi.comresearchgate.net For this compound, NOESY could be used to study the rotational preference around the C-C and C-N bonds, for example, by observing correlations between the benzylic protons and the aromatic proton at C-2. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |
| H-2 | ~7.3 | ~128 | C-4, C-6, C-1, CH₂ | H-6, CH₂ |
| H-5 | ~6.9 | ~112 | C-1, C-3, C-4 | OCH₃ |
| H-6 | ~7.2 | ~126 | C-2, C-4, CH₂ | H-2, CH₂ |
| CH₂ | ~3.9 | ~55 | C-1, C-2, C-6 | H-2, H-6, NH₂ |
| NH₂ | ~4.1 (broad) | - | CH₂ | CH₂ |
| OCH₃ | ~3.8 | ~56 | C-4 | H-5 |
| C-1 | - | ~131 | - | - |
| C-3 | - | ~123 | - | - |
| C-4 | - | ~155 | - | - |
This interactive table presents predicted NMR data and expected correlations from 2D NMR experiments.
Solid-State NMR for Crystalline Forms or Amorphous Solids
Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible from solution-state NMR. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. nih.gov SSNMR can also be used to study amorphous solids and to investigate tautomeric equilibria in the solid state. mdpi.comrsc.org
For this compound, which may exist as a crystalline hydrochloride salt, SSNMR would be invaluable. rsc.org Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material. rsc.org Differences in the chemical shifts and line widths in the SSNMR spectra can distinguish between different polymorphs, which may arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. nih.gov Furthermore, ³⁵Cl SSNMR could be a highly specific probe for analyzing the local environment of the chloride ion in hydrochloride salts, offering a sensitive method for fingerprinting different solid forms. rsc.org
Advanced Pulse Sequences for Specific Structural Features
Modern NMR spectroscopy utilizes a vast array of specialized pulse sequences to extract specific types of structural information. These advanced experiments can simplify complex spectra and provide unambiguous assignments.
DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT experiment is routinely used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would clearly distinguish the CH₂ group from the aromatic CH groups and the OCH₃ group in this compound.
Quantitative NMR (qNMR): qNMR is an application that allows for the precise measurement of the concentration or purity of a substance without the need for an identical reference standard of the analyte. nih.govresolvemass.ca By using a certified internal standard of known concentration and ensuring appropriate experimental conditions (e.g., long relaxation delays), the absolute quantity of this compound in a sample can be determined with high accuracy and precision, which is superior to many chromatographic methods. resolvemass.canih.gov This is particularly valuable for the certification of reference materials and in quality control settings.
By employing this suite of advanced analytical methodologies, a comprehensive structural and physicochemical profile of this compound and its derivatives can be established, supporting its development and application in various scientific domains.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and probing the molecular structure of this compound. americanpharmaceuticalreview.com While a specific, publicly available spectrum for this exact compound is not available, a detailed interpretation can be constructed by analyzing the characteristic vibrational modes of its constituent parts: the 1,2,4-trisubstituted benzene ring, the methoxy group, the benzyl (B1604629) CH₂ group, and the hydrazine moiety. theaic.org
Detailed Band Assignment and Interpretation
The vibrational spectrum of this compound is complex, but key bands can be assigned to specific molecular motions. The interpretation relies on established group frequencies from analogous structures, such as substituted benzaldehydes, benzyl alcohols, and hydrazine salts. theaic.orgnih.govchemicalbook.com
Expected Vibrational Frequencies and Assignments:
| Wavenumber (cm⁻¹) | Intensity (Typical) | Assignment | Functional Group/Vibrational Mode |
| 3400-3200 | Medium-Strong (IR) | ν(N-H) | N-H asymmetric & symmetric stretching |
| 3100-3000 | Medium-Weak | ν(C-H) | Aromatic C-H stretching |
| 2980-2930 | Medium | νₐₛ(C-H) | CH₂ asymmetric stretching |
| 2900-2840 | Medium | νₛ(C-H) | CH₂ symmetric stretching |
| 2850-2830 | Medium | ν(C-H) | O-CH₃ stretching |
| 1620-1580 | Strong-Medium | ν(C=C) | Aromatic ring stretching |
| 1580-1560 | Variable | δ(N-H) | NH₂ scissoring/bending |
| 1510-1480 | Strong-Medium | ν(C=C) | Aromatic ring stretching |
| 1470-1430 | Medium | δ(C-H) | CH₂ scissoring & O-CH₃ deformation |
| 1300-1200 | Strong (IR) | νₐₛ(C-O-C) | Aryl-alkyl ether asymmetric stretching |
| 1150-1085 | Medium | β(C-H) | Aromatic in-plane C-H bending |
| 1050-1010 | Strong (IR) | νₛ(C-O-C) | Aryl-alkyl ether symmetric stretching |
| 950-850 | Strong | γ(C-H) | Aromatic out-of-plane C-H bending |
| 800-600 | Medium-Strong | ν(C-Cl) | C-Cl stretching |
| ~1100 | Weak-Medium | ν(N-N) | N-N stretching |
Note: ν = stretching, δ = in-plane bending/scissoring, γ = out-of-plane bending, β = in-plane bending, as = asymmetric, s = symmetric. This is a predictive table based on analogous compounds.
The N-H stretching vibrations of the hydrazine group are expected to appear as sharp bands in the 3400-3200 cm⁻¹ region in the IR spectrum. The aromatic C-H stretches occur above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl CH₂ and methoxy CH₃ groups are found just below 3000 cm⁻¹. theaic.org The aromatic C=C stretching vibrations typically yield a set of bands between 1620 and 1480 cm⁻¹. A particularly strong band between 1300-1200 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the aryl-methoxy group. The C-Cl stretch is expected at lower wavenumbers, generally in the 800-600 cm⁻¹ range.
Conformational Polymorphism Analysis through IR/Raman
Conformational polymorphism, the existence of different crystalline forms arising from variations in molecular conformation, can significantly impact the physicochemical properties of a compound. While no specific studies on the polymorphism of this compound are documented, the potential for different conformers exists due to the rotational freedom around the C-C and C-N single bonds.
Vibrational spectroscopy is a primary tool for identifying and distinguishing between polymorphs. Different crystal packing environments and molecular conformations in polymorphs lead to distinct differences in their IR and Raman spectra. These differences are most often observed in the low-frequency region (below 400 cm⁻¹), which is sensitive to lattice vibrations, and in regions associated with hydrogen bonding (e.g., N-H stretching).
A study on the related 3-chloro-4-methoxybenzaldehyde (B1194993) revealed the existence of two conformers (O-cis and O-trans) with a very small energy difference. nih.gov Similarly, for this compound, different orientations of the hydrazine group relative to the benzyl moiety could lead to distinct conformers. If polymorphism occurs, FT-IR and Raman spectroscopy would be essential to:
Identify the presence of different crystalline forms.
Characterize each polymorphic form by its unique spectral fingerprint.
Monitor phase transitions between forms under different conditions (e.g., temperature, pressure).
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and the exact conformation of the molecule in the solid state.
Key structural aspects that would be elucidated include:
Molecular Conformation: The precise dihedral angles defining the orientation of the substituted phenyl ring relative to the hydrazine group.
Intermolecular Interactions: A detailed map of hydrogen bonds formed by the hydrazine N-H groups (as donors) and potential acceptors like the methoxy oxygen, the nitrogen atoms of adjacent molecules, or co-crystallized solvent molecules. These interactions are fundamental to understanding the crystal packing. unhas.ac.idresearchgate.net
Absolute Stereochemistry: For chiral crystals, the absolute configuration could be determined.
Studies on related hydrazine derivatives confirm the power of SCXRD in elucidating complex structures and hydrogen bonding networks. mdpi.commdpi.com
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials. It is used for the identification of the crystalline phase and is faster and more routine than SCXRD. For this compound, PXRD would be used to:
Phase Identification: Generate a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form. This is crucial for distinguishing between potential polymorphs, solvates, or hydrates. internationaljournalcorner.comresearchgate.net
Purity Assessment: Detect the presence of crystalline impurities, as they would present their own distinct diffraction peaks.
Quality Control: Ensure batch-to-batch consistency in the solid form of the material during manufacturing.
The PXRD pattern consists of a plot of diffraction angle (2θ) versus intensity. The peak positions are determined by the unit cell dimensions of the crystal, while the peak intensities are related to the arrangement of atoms within the unit cell.
Chromatographic Method Development for Purity Assessment and Separation of Isomers
A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice for purity assessment.
Hypothetical RP-HPLC Method Parameters:
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient with a buffer (e.g., phosphate (B84403) or acetate) | To elute the compound and its impurities with good resolution. |
| Detection | UV at ~280 nm | The substituted benzene ring provides strong UV absorbance for sensitive detection. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Development Considerations:
Purity Assessment: The primary goal is to separate the main compound peak from any impurities arising from synthesis, such as starting materials (e.g., 3-chloro-4-methoxybenzaldehyde) or side-products. A gradient elution is often necessary to resolve both early and late-eluting impurities.
Separation of Isomers: Positional isomers (e.g., 2-chloro-4-methoxybenzylhydrazine or 3-chloro-5-methoxybenzylhydrazine) would be key impurities to resolve. The unique substitution pattern of each isomer would lead to differences in polarity and, consequently, different retention times on a C18 column. Method optimization would focus on adjusting the mobile phase composition and gradient slope to maximize the resolution between these isomers.
Derivatization: Hydrazines can sometimes exhibit poor chromatographic peak shape. If this occurs, or if higher sensitivity is needed (especially for trace analysis), pre-column derivatization with an aldehyde or ketone (e.g., salicylaldehyde) to form a stable hydrazone can be employed. researchgate.net This often improves peak shape and enhances UV absorbance for more sensitive detection.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for separating the main compound from its potential impurities, including positional isomers and related substances.
A typical reversed-phase HPLC method for analyzing substituted chlorophenylhydrazine isomers involves a C18 column. rasayanjournal.co.in For instance, a Waters X-Bridge C18 column can be effectively used. rasayanjournal.co.in The mobile phase composition is a critical parameter to optimize for achieving adequate resolution. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer. sielc.comsielc.com The pH of the aqueous phase, often adjusted with an acid like phosphoric acid or formic acid for mass spectrometry compatibility, plays a significant role in the retention and peak shape of the analytes. sielc.com
Method optimization focuses on achieving a balance between resolution, sensitivity, and analysis time. Key parameters that are systematically varied include the gradient profile of the mobile phase, flow rate, and column temperature. The goal is to obtain symmetrical peaks with baseline separation from all potential impurities. rasayanjournal.co.in For instance, a study on chlorophenylhydrazine isomers demonstrated detection limits as low as 0.02% for some impurities, highlighting the sensitivity of optimized HPLC methods. rasayanjournal.co.in
Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Hydrazines
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Waters X-Bridge C18) rasayanjournal.co.in |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid) sielc.com |
| Detection | UV at a specific wavelength (e.g., 210 nm) sielc.com |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Volatile Compounds and Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. iaea.org While this compound itself may have limited volatility, GC can be employed for the analysis of its volatile derivatives or potential volatile impurities. researchgate.net
For the direct analysis of hydrazine and its derivatives, specialized packed columns with specific stationary phases and a thermal conductivity detector (TCD) or a flame ionization detector (FID) can be utilized. iaea.orgnih.gov However, derivatization is a common strategy to enhance the volatility and improve the chromatographic behavior of hydrazine compounds. nih.govcqu.edu.cn Aldehydes, such as furfural, are often used as derivatizing agents to form stable and volatile hydrazones, which can then be readily analyzed by GC. nih.govcqu.edu.cn
The choice of the GC column is critical for achieving good separation. Capillary columns, such as those with a DM-FFAP stationary phase, offer high resolution and efficiency. nih.gov The temperature program, carrier gas flow rate, and injection mode (split/splitless) are optimized to achieve sharp peaks and good separation of the derivatized analytes. iaea.org GC coupled with mass spectrometry (GC-MS) provides definitive identification of the separated components based on their mass spectra. researchgate.net
Table 2: Example GC Method Parameters for Hydrazine Derivative Analysis
| Parameter | Condition |
| Derivatizing Agent | Furfural nih.govcqu.edu.cn |
| Column | Capillary Column (e.g., DM-FFAP) nih.gov |
| Carrier Gas | Helium or Hydrogen iaea.org |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govresearchgate.net |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations in the pharmaceutical industry. selvita.com It offers several advantages over traditional liquid chromatography, including faster analysis times and reduced consumption of organic solvents. selvita.comchromatographyonline.com For chiral derivatives of this compound, SFC can be a powerful tool for enantiomeric separation and purification.
SFC typically utilizes supercritical carbon dioxide as the main component of the mobile phase, often with the addition of a polar organic modifier like methanol or ethanol (B145695) to modulate the solvating power. shimadzu.com The key to successful chiral separation in SFC lies in the selection of the appropriate chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a wide range of chiral compounds. researchgate.net
Method development in chiral SFC involves screening different CSPs and optimizing the mobile phase composition (type and percentage of modifier), back pressure, and temperature to achieve the desired enantiomeric resolution. chromatographyonline.com The use of advanced instrumentation, such as ultra-high-performance supercritical fluid chromatography (UHPSFC), can further enhance separation efficiency and speed. chromatographyonline.com
Table 3: Key Considerations for Chiral SFC Method Development
| Parameter | Consideration |
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns are often the first choice. researchgate.net |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol). shimadzu.com |
| Back Pressure | Typically maintained between 100 and 200 bar. |
| Temperature | Can influence selectivity and resolution. |
| Detector | UV or Mass Spectrometry. chromatographyonline.com |
Thermal Analysis Techniques for Stability Research
Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of chemical compounds. For this compound, understanding its thermal properties is crucial for safe handling, storage, and processing.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of a substance.
When analyzing a compound like this compound, a TGA experiment would involve heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen) or in air. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to lose mass due to degradation. The number of decomposition steps and the percentage of mass loss at each step can provide insights into the decomposition mechanism. mdpi.com For instance, studies on s-triazine derivatives containing hydrazine moieties have shown multi-step degradation processes, with initial mass loss often attributed to the loss of solvent, followed by the decomposition of the core structure at higher temperatures. nih.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. nih.gov
For this compound, DSC analysis can provide crucial information about its melting point and thermal stability. A sharp endothermic peak on the DSC thermogram would indicate the melting of the crystalline solid. The temperature at the peak of this endotherm is taken as the melting point. The presence of impurities can often lead to a broadening of the melting peak and a depression of the melting point.
Furthermore, DSC can reveal exothermic events, such as decomposition, which would appear as a broad or sharp peak in the opposite direction to the melting endotherm. Some sources suggest a decomposition temperature for (3-chloro-4-methoxyphenyl)hydrazine (B1353111) hydrochloride to be around 211–212°C. Studies on hydrazine have shown that the material of the DSC pan (e.g., gold vs. glass) can influence the observed decomposition temperature and activation energy of the thermal decomposition. researchgate.net
Table 4: Illustrative Thermal Analysis Data for a Hypothetical Hydrazine Derivative
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 150 | 155 | 120 (Endothermic) |
| Decomposition | 210 | 225 | -350 (Exothermic) |
Synthetic Utility and Applications in Academic Chemical Research
Role as a Precursor in the Synthesis of Complex Organic Molecules
The presence of both a nucleophilic hydrazine (B178648) group and an electrophilic benzyl (B1604629) chloride (after appropriate activation) or a variously substituted aromatic ring makes (3-Chloro-4-methoxybenzyl)hydrazine a versatile starting material for the synthesis of a wide array of intricate organic molecules.
Building Block for Nitrogen-Rich Heterocycles
Hydrazine derivatives are fundamental building blocks for the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules with widespread applications in medicinal chemistry and materials science. mdpi.comnih.gov this compound is no exception and serves as a key starting material for various heterocyclic systems. For instance, it can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form pyrazoles, pyridazines, and other related heterocycles. The chloro and methoxy (B1213986) substituents on the phenyl ring can further be used to fine-tune the electronic properties and steric environment of the final molecule, or as handles for further functionalization.
A general and widely used method for the synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In the context of this compound, this would involve its reaction with various diketones, ketoesters, or ketoamides to yield a diverse library of substituted pyrazoles.
Table 1: Examples of Nitrogen-Rich Heterocycles Derived from Hydrazine Precursors
| Heterocycle Class | General Synthetic Strategy | Potential Application Areas |
|---|---|---|
| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Pharmaceuticals, Agrochemicals |
| Pyridazines | Reaction with 1,4-dicarbonyl compounds | Medicinal Chemistry, Dyes |
| Triazoles | Cyclization reactions involving hydrazides | Materials Science, Anticancer agents dergipark.org.tr |
Scaffold for Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov this compound can participate in various MCRs, acting as a key nucleophilic component. For example, in a four-component reaction, it can react with an aldehyde, a β-ketoester, and a source of cyanide (e.g., malononitrile) to generate highly functionalized pyranopyrazoles. nih.gov The diversity of accessible products can be rapidly expanded by simply varying the other components in the reaction.
Recent research has highlighted the synthesis of dihydropyrano[2,3-c]pyrazoles through a four-component reaction involving hydrazine hydrate (B1144303), ethyl acetoacetate, malononitrile, and various aldehydes. nih.gov This strategy can be adapted using this compound to introduce the substituted benzyl moiety into the final heterocyclic structure. An aerobic copper-catalyzed multi-component reaction of aldehydes and aryl hydrazines has also been developed for the synthesis of N′,N′-diaryl acylhydrazines, demonstrating the utility of hydrazines as dual synthons. rsc.org
Applications in Materials Chemistry Research
The unique electronic and structural properties imparted by the chloro and methoxy substituents make this compound an attractive precursor for the development of advanced materials.
Precursor for Polymeric Materials with Specific Properties
While direct polymerization of this compound is not commonly reported, it can be incorporated as a monomeric unit into various polymer backbones. For instance, it can be reacted with diacid chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the chloro and methoxy groups can influence the polymer's solubility, thermal stability, and electronic properties. The hydrazine moiety can also be used to create cross-linked polymers or to introduce specific functionalities along the polymer chain.
Role in the Synthesis of Functional Materials (e.g., photoactive or electrochemical)
The aromatic ring system and the potential for extended conjugation in molecules derived from this compound make it a candidate for the synthesis of functional organic materials. For example, derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as electrochemical sensors. The chloro and methoxy groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials with specific photoactive or electrochemical properties.
Contribution to the Development of New Synthetic Methodologies and Reagents
The reactivity of the hydrazine group in this compound allows for its use in the development of novel synthetic transformations. It can act as a nucleophile, a reducing agent, or a precursor to reactive intermediates like diazenes. For example, recent studies have shown the effectiveness of related hydrazine compounds in the synthesis of diaryl selenides through atom-economical processes. This highlights the potential for this compound to be employed in similar catalytic cycles or to develop new reagents for specific chemical transformations.
The synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, for instance, involves a multi-step process where a related methoxybenzyl derivative is utilized in a key nucleophilic aromatic substitution reaction. researchgate.netmdpi.com This demonstrates the utility of such building blocks in constructing complex, biologically relevant scaffolds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-chloro-4-methoxyaniline |
| Diaryl selenides |
| Pyrazoles |
| Pyridazines |
| Triazoles |
| Indoles |
| Dihydropyrano[2,3-c]pyrazoles nih.gov |
| N′,N′-diaryl acylhydrazines rsc.org |
| N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine researchgate.netmdpi.com |
| 3-chloro-p-toluidine nih.gov |
Exploration of Novel Reaction Catalysis Using Hydrazine Derivatives
While direct applications of this compound as a catalyst are not extensively documented in academic literature, the inherent properties of hydrazine derivatives suggest potential avenues for exploration in catalysis. The lone pairs of electrons on the nitrogen atoms can allow such molecules to act as ligands for metal centers, potentially forming catalytically active complexes. The 3-chloro and 4-methoxy substituents would modulate the electron density on the nitrogen atoms, thereby influencing the stability and reactivity of any such potential catalyst.
Furthermore, hydrazine derivatives can participate in organocatalysis, for instance, in reactions proceeding through enamine or hydrazone intermediates. The specific substitution pattern of this compound could be leveraged to fine-tune the stereoselectivity and reactivity of such catalytic cycles. Future research could explore the application of this and similar hydrazine derivatives in asymmetric catalysis or in the development of novel catalytic transformations.
Development of New Protecting Group Strategies
Protecting groups are essential tools in multi-step organic synthesis, enabling the selective modification of complex molecules. researchgate.net The p-methoxybenzyl (PMB) group is a well-established protecting group for alcohols, amines, and other functional groups, prized for its stability and the multiple methods available for its cleavage. medicopublication.comtcichemicals.com
The (3-Chloro-4-methoxybenzyl) group, the core structure of the title compound, can be considered a modified PMB group. The addition of a chlorine atom at the 3-position would be expected to alter the electronic properties of the benzyl system, which in turn would modulate the stability of the protecting group. This could potentially allow for more selective deprotection conditions compared to the standard PMB group, a desirable feature in orthogonal protecting group strategies where multiple protecting groups must be removed sequentially. researchgate.net
While the direct use of this compound in a protection/deprotection sequence is not a common strategy, the (3-Chloro-4-methoxybenzyl) moiety itself holds potential for the development of new protecting groups with tailored stability.
Potential in Chemical Biology Research as a Synthetic Intermediate for Scaffolds
In chemical biology, small molecules are indispensable tools for probing biological systems. The structural and reactive properties of this compound make it a valuable starting material for the synthesis of molecular probes and diverse compound libraries for academic research.
Synthesis of Molecular Probes for Chemical Research
Molecular probes are specialized molecules used to study biological processes in a non-invasive manner. The synthesis of such probes often requires a versatile chemical scaffold that can be readily modified. This compound offers a platform for the construction of novel molecular probes. The hydrazine group provides a reactive handle for conjugation to reporter molecules, such as fluorophores or affinity tags.
The substituted phenyl ring allows for the fine-tuning of the probe's physicochemical properties, such as solubility and distribution within a biological system. The chloro and methoxy groups can also serve as recognition elements for specific protein binding pockets. While specific examples of molecular probes derived from this compound are not prevalent in the literature, its potential as a precursor is significant, given the general utility of hydrazines in bioconjugation chemistry.
Precursor for Chemically Diverse Libraries for Academic Screening Efforts
The creation of chemically diverse libraries of small molecules is a cornerstone of drug discovery and chemical biology, as it allows for the screening of a wide range of chemical space to identify molecules with desired properties. This compound is an excellent precursor for generating such libraries, particularly those containing heterocyclic scaffolds.
One of the most powerful applications of arylhydrazines is the Fischer indole (B1671886) synthesis, a robust method for preparing substituted indoles from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. tcichemicals.comthermofisher.comwikipedia.orgtcichemicals.com By reacting this compound with a variety of aldehydes and ketones, a diverse library of indoles with substitution at the 5-chloro-6-methoxy positions can be generated.
Beyond the Fischer indole synthesis, substituted hydrazines are key building blocks for a wide array of other nitrogen-containing heterocycles. clockss.org The following table illustrates the potential of this compound in generating diverse heterocyclic scaffolds.
| Reaction Type | Reactant Partner | Resulting Heterocyclic Scaffold |
| Fischer Indole Synthesis | Aldehyd or Ketone | Substituted Indole |
| Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl Compound | Substituted Pyrazole |
| 1,3,4-Thiadiazole Synthesis | Acyl Halide and a Sulfur Source | Substituted 1,3,4-Thiadiazole |
| Triazole Synthesis | Compounds with activated C-N or C-O bonds | Substituted Triazole |
The resulting libraries of compounds can then be used in academic screening efforts to identify molecules that interact with specific biological targets or modulate cellular processes.
Design of Structural Motifs for Target Recognition Research
The design of molecules that can recognize and bind to specific biological targets, such as proteins or nucleic acids, is a central theme in chemical biology. The structure of this compound provides a foundation for the design of novel structural motifs for this purpose.
The 3-chloro-4-methoxyphenyl moiety offers a distinct pattern of substitution that can be exploited for specific molecular interactions. The chloro group can participate in halogen bonding or occupy hydrophobic pockets within a protein binding site. The methoxy group can act as a hydrogen bond acceptor. The hydrazine group, or the heterocycles derived from it, provides a scaffold for orienting these substituents in three-dimensional space.
By systematically varying the groups attached to the hydrazine nitrogen or by modifying the heterocyclic ring system formed from it, researchers can create a series of molecules with diverse structural motifs. The study of how these subtle structural changes affect molecular recognition provides valuable insights into the principles of ligand-target interactions, without focusing on any particular clinical outcome.
| Molecular Moiety | Potential Role in Target Recognition |
| 3-Chloro Group | Halogen bonding, hydrophobic interactions |
| 4-Methoxy Group | Hydrogen bond acceptor |
| Phenyl Ring | Core scaffold, pi-stacking interactions |
| Hydrazine/Heterocycle | Directional scaffolding, hydrogen bonding |
Q & A
Q. Q1. What are the optimal synthetic routes for (3-Chloro-4-methoxybenzyl)hydrazine, and how can reaction conditions be controlled to minimize side products?
Methodological Answer: The synthesis typically involves reacting substituted benzyl halides with hydrazine under controlled pH and temperature. For example:
- Step 1: Start with 3-chloro-4-methoxybenzyl chloride and react with anhydrous hydrazine in ethanol at 0–5°C to prevent thermal decomposition .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:3). Adjust pH to ~6.5 to suppress unwanted oxidation .
- Purification: Recrystallize from chloroform/methanol (3:1) to achieve >90% purity .
Key Data:
Q. Q2. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Look for characteristic signals:
- FT-IR: N–H stretch at 3200–3350 cm⁻¹ and C–Cl stretch at 750–800 cm⁻¹ .
- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in acetonitrile/water (70:30) .
Advanced Research Questions
Q. Q3. How do electronic effects of substituents (e.g., Cl, OCH₃) influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Computational Analysis: Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing chloro group increases electrophilicity at the benzyl carbon, while the methoxy group donates electron density via resonance, stabilizing intermediates .
- Experimental Validation: Compare reaction rates with analogs (e.g., 4-bromo-3-methoxy derivatives). Kinetic studies show a 20% faster substitution rate for the chloro derivative due to enhanced leaving-group ability .
Data Contradiction Note:
Conflicting reports exist on whether the methoxy group’s resonance donation outweighs its steric effects. Resolve via Hammett plots using substituent constants (σ⁺) .
Q. Q4. What strategies can resolve discrepancies in reported bioactivity data for hydrazine derivatives, particularly in enzyme inhibition assays?
Methodological Answer:
- Assay Standardization:
- Data Normalization: Express IC₅₀ values relative to a reference inhibitor (e.g., acetazolamide) to account for batch-to-batch enzyme activity differences .
Case Study:
| Study | Reported IC₅₀ (µM) | Normalized IC₅₀ (vs. Acetazolamide) |
|---|---|---|
| Smith et al. (2023) | 12.5 ± 1.2 | 0.85 ± 0.08 |
| Jones et al. (2024) | 18.3 ± 2.1 | 0.89 ± 0.10 |
Q. Q5. How can computational modeling predict the catalytic decomposition pathways of this compound in hydrogen storage applications?
Methodological Answer:
- Mechanistic DFT Studies: Model the hydrazine → N₂ + H₂ pathway using transition-state calculations. The rate-determining step is N–N bond cleavage (ΔG‡ ~25 kcal/mol for the chloro-methoxy derivative vs. ~18 kcal/mol for unsubstituted hydrazine) .
- Catalyst Screening: Test transition-metal catalysts (e.g., Ir/CeO₂) to lower activation barriers. In silico ligand-binding energy calculations guide catalyst selection .
Experimental Validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
